TCO-PEG3-aldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-aldehyde typically involves the following steps:
Formation of the trans-cyclooctene group: This is achieved through the isomerization of cis-cyclooctene.
Attachment of the polyethylene glycol chain: The PEG3 chain is attached to the trans-cyclooctene group through a series of etherification reactions.
Introduction of the aldehyde group: The final step involves the oxidation of a terminal hydroxyl group on the PEG3 chain to form the aldehyde group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk isomerization: of cis-cyclooctene to trans-cyclooctene.
Large-scale etherification: to attach the PEG3 chain.
Chemical Reactions Analysis
Types of Reactions
TCO-PEG3-aldehyde undergoes several types of chemical reactions:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The trans-cyclooctene group reacts with tetrazine-containing molecules to form stable dihydropyridazine linkages
Oxime and Hydrazone Ligation: The aldehyde group reacts with amines or hydrazines to form oximes or hydrazones.
Common Reagents and Conditions
Tetrazine: Used in iEDDA reactions with the trans-cyclooctene group.
Amines and Hydrazines: React with the aldehyde group to form oximes and hydrazones.
Oxidizing Agents: Such as PCC or Dess-Martin periodinane for the oxidation step
Major Products
Dihydropyridazine Linkages: Formed from iEDDA reactions.
Oximes and Hydrazones: Formed from reactions with the aldehyde group.
Scientific Research Applications
TCO-PEG3-aldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bio-conjugation techniques to label and track biomolecules.
Medicine: Integral in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Utilized in the development of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of TCO-PEG3-aldehyde involves:
Click Chemistry: The trans-cyclooctene group undergoes iEDDA reactions with tetrazine-containing molecules, forming stable linkages.
Bio-conjugation: The aldehyde group reacts with amines or hydrazines to form stable oximes or hydrazones, enabling the attachment of various biomolecules
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-aldehyde: Similar structure but with a four-unit PEG chain.
TCO-PEG2-aldehyde: Similar structure but with a two-unit PEG chain.
DBCO-PEG3-aldehyde: Contains a dibenzocyclooctyne group instead of a trans-cyclooctene group
Uniqueness
TCO-PEG3-aldehyde is unique due to its optimal balance of water solubility, biocompatibility, and reactivity. The three-unit PEG chain provides sufficient flexibility and reduces non-specific binding, making it highly effective in bio-conjugation applications .
Properties
Molecular Formula |
C25H36N2O7 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H36N2O7/c28-20-21-8-10-22(11-9-21)24(29)26-12-14-31-16-18-33-19-17-32-15-13-27-25(30)34-23-6-4-2-1-3-5-7-23/h1-2,8-11,20,23H,3-7,12-19H2,(H,26,29)(H,27,30)/b2-1+/t23-/m1/s1 |
InChI Key |
QWGAPJFOPLRSEF-AGXACZNRSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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